molecular formula C35H67NO5 B13350558 Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate

Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate

Katalognummer: B13350558
Molekulargewicht: 581.9 g/mol
InChI-Schlüssel: NZESCBUOPYTTDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate is a complex organic compound with a unique structure that combines various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclohexyl ether, the introduction of the heptyl and decanoate groups, and the final coupling with the amino group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would be optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Heptyl 10-((6-((4-butylcyclohexyl)oxy)-6-oxohexyl)(2-hydroxyethyl)amino)decanoate include other cyclohexyl ethers and amino acid derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C35H67NO5

Molekulargewicht

581.9 g/mol

IUPAC-Name

heptyl 10-[[6-(4-butylcyclohexyl)oxy-6-oxohexyl]-(2-hydroxyethyl)amino]decanoate

InChI

InChI=1S/C35H67NO5/c1-3-5-7-13-19-31-40-34(38)21-15-11-9-8-10-12-17-27-36(29-30-37)28-18-14-16-22-35(39)41-33-25-23-32(24-26-33)20-6-4-2/h32-33,37H,3-31H2,1-2H3

InChI-Schlüssel

NZESCBUOPYTTDB-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC(=O)CCCCCCCCCN(CCCCCC(=O)OC1CCC(CC1)CCCC)CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.